molecular formula C20H28N2O2 B6074634 7-methyl-2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one

7-methyl-2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B6074634
M. Wt: 328.4 g/mol
InChI Key: TWNOWODTGMKACN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 7-methyl-2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, studies have suggested that it may exert its antitumor and antimicrobial activities by inhibiting the activity of certain enzymes or proteins in the target cells.
Biochemical and physiological effects:
Studies have shown that 7-methyl-2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one exhibits cytotoxicity against various cancer cell lines. It has also been found to inhibit the growth of certain bacteria and fungi. However, its effects on normal cells and tissues are not well understood.

Advantages and Limitations for Lab Experiments

One advantage of using 7-methyl-2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its potential as a building block for the synthesis of novel materials and optically active compounds. However, its cytotoxicity and potential side effects on normal cells and tissues may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 7-methyl-2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one. One direction is to further investigate its mechanism of action and its effects on normal cells and tissues. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer and infectious diseases. Additionally, the synthesis of novel materials and optically active compounds using this compound as a building block can also be further explored.

Synthesis Methods

The synthesis of 7-methyl-2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of 2,7-diazaspiro[4.5]decan-6-one with 5-phenylpentanoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to obtain the final compound.

Scientific Research Applications

7-methyl-2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been found to exhibit antitumor and antimicrobial activities. In material science, it has been used as a building block for the synthesis of novel materials. In organic synthesis, it has been used as a chiral auxiliary for the synthesis of optically active compounds.

properties

IUPAC Name

7-methyl-2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-21-14-7-12-20(19(21)24)13-15-22(16-20)18(23)11-6-5-10-17-8-3-2-4-9-17/h2-4,8-9H,5-7,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNOWODTGMKACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(C1=O)CCN(C2)C(=O)CCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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